(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
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Description
(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
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Biological Activity
(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological activity, including antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving cyclocondensation reactions. The initial steps include the preparation of 5-(4-nitrophenyl) furan-2-carbaldehyde followed by the formation of various derivatives through condensation with substituted aromatic ketones. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure of the synthesized compounds .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. For instance, compounds derived from similar structures were tested against Gram-positive and Gram-negative bacterial strains. The results indicated significant antibacterial activity at concentrations around 40 µg/ml .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
5a | Staphylococcus aureus | 15 |
5b | Escherichia coli | 18 |
5c | Pseudomonas aeruginosa | 20 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Aspergillus niger. The antifungal assays demonstrated that certain derivatives exhibited notable inhibition zones, suggesting their potential as antifungal agents .
Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been investigated in several studies. These compounds were found to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The mode of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved .
Case Studies
- Study on Antimicrobial Activity : A study published in Current Chemistry Letters synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their antimicrobial activity. The findings revealed that specific compounds showed promising results against both bacterial and fungal strains, indicating their potential for development into therapeutic agents .
- Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects of thiazolo[4,5-c]pyridazine derivatives against several cancer cell lines. The results highlighted significant potency in inhibiting cell proliferation, suggesting that modifications in the thieno[3,4-c]pyrazole framework could enhance anticancer activity .
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-17(8-7-14-2-1-9-26-14)19-18-15-10-27-11-16(15)20-21(18)12-3-5-13(6-4-12)22(24)25/h1-9H,10-11H2,(H,19,23)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUOBQCQVYGHQO-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)/C=C\C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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